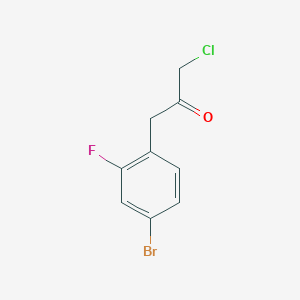
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-2-fluoroacetophenone with thionyl chloride (SOCl₂) to introduce the chlorine atom at the benzylic position. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the benzylic position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom at the benzylic position.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Contains a sulfanyl group instead of a ketone moiety.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone is unique due to the presence of multiple halogen atoms and a ketone group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H7BrClFO |
|---|---|
Peso molecular |
265.50 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-7-2-1-6(9(12)4-7)3-8(13)5-11/h1-2,4H,3,5H2 |
Clave InChI |
QZBRRNPFUUGHDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)
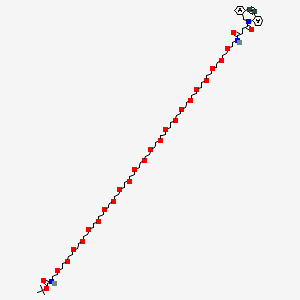

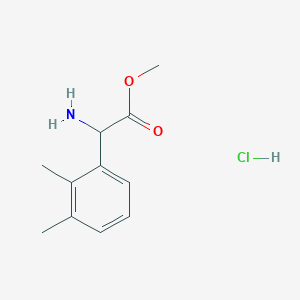
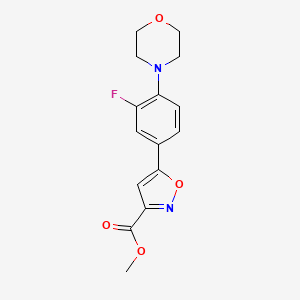

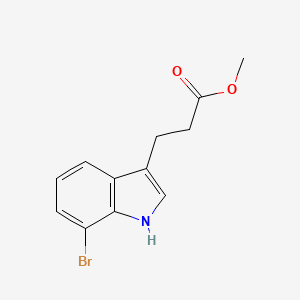

![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)

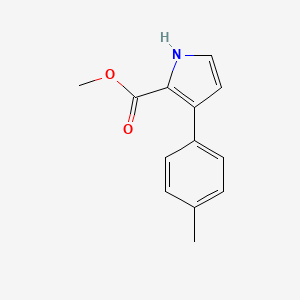
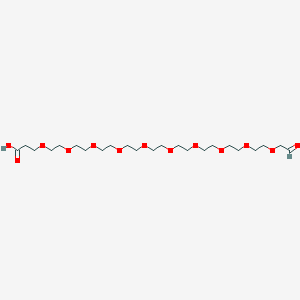
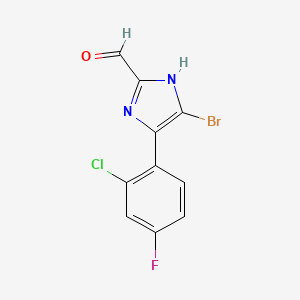
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
